2-(2-Hydroxyethoxy)ethyl 4-methylbenzenesulfonate
Overview
Description
“2-(2-Hydroxyethoxy)ethyl 4-methylbenzenesulfonate” is a PEG linker containing a hydroxyl group and a tosyl group . The hydrophilic PEG spacer increases solubility in aqueous media .
Molecular Structure Analysis
The molecular formula of “2-(2-Hydroxyethoxy)ethyl 4-methylbenzenesulfonate” is C13H20O6S . The average mass is 304.359 Da and the monoisotopic mass is 304.098053 Da .Chemical Reactions Analysis
The tosyl group in “2-(2-Hydroxyethoxy)ethyl 4-methylbenzenesulfonate” is a very good leaving group for nucleophilic substitution reactions . The hydroxyl group enables further derivatization or replacement with other reactive functional groups .Physical And Chemical Properties Analysis
The physical and chemical properties of “2-(2-Hydroxyethoxy)ethyl 4-methylbenzenesulfonate” include a molecular weight of 304.36 . The density is predicted to be 1.234±0.06 g/cm3 , and the boiling point is predicted to be 460.0±35.0 °C .Scientific Research Applications
Synthesis and Characterization
Synthesis of Derivatives : 3-Hydroxy-2-iodophenyl-(4-methylbenzenesulfonate) was synthesized using a three-step procedure, starting from commercially available resorcinol, showing potential in derivative synthesis applications (Pan et al., 2020).
Polymer Chemistry : In the field of polymer chemistry, a PEGylated poly(diselenide-phosphate) nanogel was created using 2-(2-(2-(4-methyl-benzene-sulfonate)-ethoxy)ethoxy)ethoxy-2-oxo-1,3,2-dioxaphospholane (MBS-EEEP), illustrating the compound's use in designing biocompatible and biodegradable nanogels for cancer therapy (Li et al., 2015).
Nonlinear Optical Crystals : Research on the growth and characterization of organic nonlinear optical crystals, specifically 2-(4-hydroxystyryl)-3-methylbenzothiazolium 4-methylbenzenesulfonate (OHB-T), demonstrates its utility in creating materials with significant optical transmittance and dielectric properties (Xu et al., 2020).
Chemical Reactions and Processes
Catalytic Applications : The use of 4-methylbenzenesulfonate as a catalyst in the synthesis of 4-hydroxy-3-(2-imino ethyl)-2H-chromen-2-ones under ultrasonic irradiation shows its effectiveness in catalysis, providing high yields and shorter reaction times (Huiyana, 2013).
Synthesis of Metallophthalocyanines : The synthesis of new long-chain-substituted polymeric metal-free and metallophthalocyanines using a compound derived from 2-(2-hydroxyethoxy)ethyl 4-methylbenzenesulfonate illustrates its role in developing novel materials for potential electronic applications (Bıyıklıoğlu & Kantekin, 2008).
Molecular and Supramolecular Studies
Supramolecular Assembly : A study on 2- and 4-formylphenyl arylsulfonates, including 4-methylbenzenesulfonate, explored the role of noncovalent interactions in supramolecular architectures, indicating its importance in the design of complex molecular structures (Andleeb et al., 2018).
UV Curing Ink Applications : The compound has been used in the synthesis of mono-type and di-type acid amplifiers for UV curing inks, showcasing its utility in the development of advanced printing and coating technologies (Lee et al., 2006).
Safety And Hazards
properties
IUPAC Name |
2-(2-hydroxyethoxy)ethyl 4-methylbenzenesulfonate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16O5S/c1-10-2-4-11(5-3-10)17(13,14)16-9-8-15-7-6-12/h2-5,12H,6-9H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KLDLLRZCWYKJBD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OCCOCCO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16O5S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70460253 | |
Record name | 2-(2-Hydroxyethoxy)ethyl 4-methylbenzenesulfonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70460253 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
260.31 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-Hydroxyethoxy)ethyl 4-methylbenzenesulfonate | |
CAS RN |
118591-58-5 | |
Record name | Ethanol, 2-(2-hydroxyethoxy)-, 1-(4-methylbenzenesulfonate) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=118591-58-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-(2-Hydroxyethoxy)ethyl 4-methylbenzenesulfonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70460253 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.